molecular formula C10H13NO3 B3331709 tert-Butyl 5-hydroxypyridine-2-carboxylate CAS No. 854607-40-2

tert-Butyl 5-hydroxypyridine-2-carboxylate

Cat. No. B3331709
CAS RN: 854607-40-2
M. Wt: 195.21 g/mol
InChI Key: PJWIBNJETWIIPP-UHFFFAOYSA-N
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Description

“tert-Butyl 5-hydroxypyridine-2-carboxylate” is a chemical compound. It contains a total of 27 bonds: 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic hydroxyl, and 1 Pyridine . It has a total of 27 atoms: 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, “N-Boc-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, can be synthesized from "N-boc-diallylamine" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-hydroxypyridine-2-carboxylate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains an ester functional group, which is characterized by the -COO- group .

properties

IUPAC Name

tert-butyl 5-hydroxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)8-5-4-7(12)6-11-8/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWIBNJETWIIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704460
Record name tert-Butyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-hydroxypyridine-2-carboxylate

CAS RN

854607-40-2
Record name tert-Butyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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